molecular formula C11H10F2O2 B8465032 (4-Difluoromethoxyphenyl)(cyclopropyl) ketone

(4-Difluoromethoxyphenyl)(cyclopropyl) ketone

Cat. No. B8465032
M. Wt: 212.19 g/mol
InChI Key: RWNVDUGKSPLHAO-UHFFFAOYSA-N
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Patent
US04434182

Procedure details

Upon a dry argon atmosphere, a mixture of 1.6 g (0.066 mole) of magnesium, 7.9 g (0.066 mole) of cyclopropylbromide, 60 ml of anhydrous diethyl ether, and 60 ml of anhydrous tetrahydrofuran was heated at reflux for 2.5 hours. The stirred mixture was cooled to room temperature, and a solution of 11.1 g (0.066 mole) of (4-difluoromethoxybenzonitrile) in 40 ml of anhydrous diethyl ether and 40 ml of anhydrous tetrahydrofuran was added during one hour. After complete addition, the mixture was heated at reflux for two hours, then stirred at room temperature for approximately 18 hours. A 100 ml portion of 2 N hydrochloric acid was added slowly to the mixture, and the whole was stirred for one hour. The mixture was extracted with three 100 ml portions of diethyl ether. The ether extracts were combined, dried over anhydrous magnesium sulfate and filtered. The filtrate was evaporated under reduced pressure to give an oil. The oil was subjected to column chromatography on silica gel, eluting with toluene/ethyl acetate (95:5), to give 8.3 g of (4-difluoromethoxyphenyl)(cyclopropyl) ketone.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg].[CH:2]1(Br)[CH2:4][CH2:3]1.[F:6][CH:7]([F:17])[O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#N)=[CH:11][CH:10]=1.Cl.C([O:21]CC)C>O1CCCC1>[F:6][CH:7]([F:17])[O:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]([CH:2]2[CH2:4][CH2:3]2)=[O:21])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(CC1)Br
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
FC(OC1=CC=C(C#N)C=C1)F
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for approximately 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the whole was stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with three 100 ml portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
eluting with toluene/ethyl acetate (95:5)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)C(=O)C1CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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